molecular formula C20H26O3 B12319342 Methylprednisolone Impurity C

Methylprednisolone Impurity C

Cat. No.: B12319342
M. Wt: 314.4 g/mol
InChI Key: TVJLVPVXJZGLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Formulations

Impurity profiling, the identification, quantification, and characterization of impurities in an API, is a cornerstone of modern pharmaceutical quality control. researchgate.netpharmaffiliates.combenthamdirect.com Impurities can originate from various sources, including raw materials, by-products of the manufacturing process, and degradation of the drug substance over time. adventchembio.comusp.org Even at trace levels, some impurities can have a significant impact, potentially altering the drug's therapeutic effect, reducing its shelf-life, or even posing a direct toxicological risk to the patient. adventchembio.comganeshremedies.commusechem.comoceanicpharmachem.com Therefore, a thorough understanding and control of the impurity profile are essential for ensuring the consistent quality, safety, and efficacy of pharmaceutical products. globalpharmatek.comaquigenbio.com Regulatory agencies mandate comprehensive impurity profiling to support new drug applications and to maintain product quality throughout its lifecycle. pharmaffiliates.compharmaffiliates.com

Overview of Methylprednisolone (B1676475) within the Glucocorticoid Class: Chemical Structure and Therapeutic Relevance

Methylprednisolone is a synthetic glucocorticoid, a class of steroid hormones that are potent anti-inflammatory and immunosuppressive agents. wikipedia.orgdrugbank.comclevelandclinic.org Chemically, it is a derivative of prednisolone (B192156) with a methyl group at the 6-alpha position of the steroid nucleus. wikipedia.orgnih.gov This structural modification enhances its glucocorticoid activity. drugs.com Methylprednisolone is widely used in the treatment of a broad range of conditions, including rheumatic disorders, allergic states, dermatologic diseases, and respiratory illnesses. nih.govrheumatology.orgmedlineplus.gov Its therapeutic action stems from its ability to modulate gene expression, leading to a reduction in the production of pro-inflammatory mediators. wikipedia.orgnih.gov

Table 1: Chemical Properties of Methylprednisolone
PropertyValue
Chemical FormulaC22H30O5
Molecular Weight374.47 g/mol
IUPAC Name(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
CAS Number83-43-2
AppearanceWhite to off-white solid

This data is compiled from multiple sources. nist.govnih.govcymitquimica.com

Conundrums in Nomenclature: Addressing Multiple Compounds Designated as "Methylprednisolone Impurity C" Across Pharmacopoeial and Research Contexts

A significant challenge in the analytical control of methylprednisolone arises from the ambiguous nomenclature of its impurities. Specifically, the designation "this compound" is not unique to a single chemical entity. Different pharmacopoeias and research publications have assigned this name to structurally different compounds.

For instance, the European Pharmacopoeia (EP) lists this compound as 11β-hydroxy-6α-methylandrosta-1,4-diene-3,17-dione . pharmaceresearch.comchemicea.comsimsonpharma.compharmaffiliates.com This compound is also referred to as Methylprednisolone USP Related Compound C in the United States Pharmacopeia (USP). cymitquimica.compharmaceresearch.comchemicea.comsimsonpharma.com

However, in the context of methylprednisolone acetate (B1210297), a common ester form of the drug, the European Pharmacopoeia designates a different compound as Methylprednisolone Acetate EP Impurity C. This compound is chemically identified as (6α,11β)-11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-al . synthinkchemicals.comsynzeal.com

Furthermore, research studies investigating the degradation of methylprednisolone have also identified and labeled various degradation products as "Impurity C". For example, one study identified a degradation product resulting from the cleavage between C-17 and C-20 as impurity C. mdpi.com Another study on prednisolone, a closely related steroid, also refers to a specific impurity as "impurity C". nih.gov This lack of a standardized, universally accepted nomenclature for "this compound" can lead to confusion and analytical errors. It underscores the critical importance of using unambiguous chemical names (IUPAC) or CAS numbers for impurity identification and control, rather than relying solely on alphabetical or numerical designations from pharmacopoeias, which can vary.

Table 2: Different Compounds Designated as "this compound"
DesignationChemical NameChemical FormulaMolecular WeightCAS Number
Methylprednisolone EP Impurity C / Methylprednisolone USP Related Compound C11β-hydroxy-6α-methylandrosta-1,4-diene-3,17-dioneC20H26O3314.42 g/mol 61919-52-6
Methylprednisolone Acetate EP Impurity C(6α,11β)-11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-alC22H28O5372.46 g/mol 58636-50-3

This data is compiled from multiple sources. cymitquimica.compharmaceresearch.comchemicea.comsimsonpharma.comsynthinkchemicals.comsynzeal.comallmpus.com

This ambiguity highlights the necessity for meticulous attention to detail in analytical method development and validation for methylprednisolone and its related substances. Analysts must ensure they are using the correct reference standard for the specific "Impurity C" relevant to the pharmacopoeial monograph or in-house specification they are following.

Properties

IUPAC Name

11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJLVPVXJZGLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Characterization of Distinct Methylprednisolone Impurity C Compounds

Methylprednisolone (B1676475) EP Impurity C / Methylprednisolone USP Related Compound C (CAS: 61919-52-6)

This compound is recognized as Impurity C in the European Pharmacopoeia (EP) and as Related Compound C by the United States Pharmacopeia (USP) for Methylprednisolone. simsonpharma.comsynthinkchemicals.com Its characterization is fundamental for quality assessment during the manufacturing of the API.

Systematic Chemical Name: 11β-Hydroxy-6α-methylandrosta-1,4-diene-3,17-dione

The formal systematic name for this impurity is 11β-Hydroxy-6α-methylandrosta-1,4-diene-3,17-dione. simsonpharma.comsynthinkchemicals.comveeprho.compharmaffiliates.com This nomenclature precisely describes its steroidal backbone, the location of its functional groups, and its stereochemistry.

Compound Identity
IdentifierValue
CAS Number61919-52-6
Systematic Name11β-Hydroxy-6α-methylandrosta-1,4-diene-3,17-dione
Common DesignationsMethylprednisolone EP Impurity C, Methylprednisolone USP Related Compound C

Comprehensive Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of 11β-Hydroxy-6α-methylandrosta-1,4-diene-3,17-dione is confirmed through a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic techniques.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides crucial information about the proton environment. Key signals would include distinct doublets for the olefinic protons at the C1 and C2 positions and a singlet for the olefinic proton at C4, characteristic of the A-ring's diene structure. The proton at C11, attached to the carbon bearing the hydroxyl group, would appear as a specific multiplet. Signals for the two tertiary methyl groups (C18 and C19) and the secondary methyl group at C6 would also be clearly visible in their expected regions.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum confirms the carbon skeleton of the molecule. It would display 20 distinct signals corresponding to the 20 carbon atoms in the structure. Diagnostic peaks would include those for the two carbonyl carbons at C3 and C17, the four olefinic carbons in the A-ring (C1, C2, C4, C5), and the C11 carbon shifted downfield due to the attached hydroxyl group.

Summary of Expected NMR Data for CAS 61919-52-6
TechniqueKey Expected Observations
¹H-NMRSignals for olefinic protons (C1, C2, C4), C11-H, and three methyl groups (C6-CH₃, C18-H₃, C19-H₃).
¹³C-NMRSignals for carbonyl carbons (C3, C17), olefinic carbons (C1, C2, C4, C5), and hydroxyl-bearing carbon (C11).
2D-NMR (COSY, HSQC, HMBC)Correlations confirming H-H, C-H, and long-range C-H connectivities, validating the complete molecular structure.

Molecular Formula and Mass Determination through Mass Spectrometry

Mass spectrometry is utilized to determine the molecular weight and confirm the elemental composition of the impurity.

Molecular Formula: The established molecular formula for this compound is C₂₀H₂₆O₃. simsonpharma.compharmaffiliates.compharmaceresearch.comallmpus.com

Molecular Mass: This formula corresponds to a molecular weight of approximately 314.42 g/mol . simsonpharma.comsynthinkchemicals.compharmaffiliates.comallmpus.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition and distinguish it from other potential impurities with the same nominal mass.

Mass Spectrometry Data for CAS 61919-52-6
ParameterValue
Molecular FormulaC₂₀H₂₆O₃
Molecular Weight314.42 g/mol
TechniqueMass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS)

Methylprednisolone Acetate (B1210297) EP Impurity C (CAS: 58636-50-3)

A different compound is designated as Impurity C in the European Pharmacopoeia monograph for Methylprednisolone Acetate. This impurity is structurally distinct from the one associated with the Methylprednisolone API.

Systematic Chemical Name: (6α,11β)-11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-al

The systematic chemical name for this impurity is (6α,11β)-11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-al. synthinkchemicals.com This name indicates a pregnane (B1235032) steroid skeleton with an aldehyde group at the C21 position, which is a key structural difference from the parent drug.

Synonymous Designations: 6α-Methylprednisolone 21-Aldehyde and Methylprednisolone EP Impurity B

This compound is also known by several synonyms. It is commonly referred to as 6α-Methylprednisolone 21-Aldehyde, which highlights the aldehyde functional group at the C21 position. synthinkchemicals.comsynzeal.com Interestingly, it is also designated as Methylprednisolone EP Impurity B, indicating the complexity and potential for confusion in impurity nomenclature across different but related pharmacopoeial monographs. synzeal.com

Compound Identity and Synonyms for CAS 58636-50-3
IdentifierValue
CAS Number58636-50-3
Systematic Name(6α,11β)-11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-al
Synonym 16α-Methylprednisolone 21-Aldehyde
Synonym 2Methylprednisolone EP Impurity B
Molecular FormulaC₂₂H₂₈O₅
Molecular Weight372.45 g/mol

Spectroscopic Characterization and Differentiation from Other Isomers

The structural elucidation of impurities in pharmaceutical compounds is heavily reliant on modern spectroscopic techniques. In the case of methylprednisolone, specific degradation products, designated as Impurities C and D in certain stability studies, have been identified and characterized using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These advanced analytical methods are crucial for distinguishing between closely related isomers, which may have identical mass but different spatial arrangements or functional groups.

The identification of Impurities C and D was accomplished through their mass and NMR spectra. researchgate.net ¹H-NMR spectroscopy, in particular, is a powerful tool for differentiating isomers by providing detailed information about the chemical environment of each proton in the molecule. researchgate.netnih.gov The unique pattern of chemical shifts and coupling constants in an NMR spectrum serves as a fingerprint for a specific molecular structure. For Impurities C and D of methylprednisolone, NMR analysis was key to identifying them as the E and Z isomers of 20-hydroxy-17(20) E-ene-21-al derivatives. researchgate.net Infrared (IR) spectroscopy can also aid in distinguishing isomers, as different molecular structures result in unique vibrational frequencies for each bond type, leading to distinct absorption patterns in the IR spectrum. youtube.com

The differentiation from other potential isomers, such as process-related impurities or other degradation products, is confirmed by comparing the full spectroscopic profile (MS, NMR, IR) against reference standards or through detailed spectral interpretation to unambiguously assign the correct structure.

Other Compounds Designated as "Impurity C" in Methylprednisolone Research and Related Steroids

The designation "Impurity C" in the context of methylprednisolone and related steroids is not standardized and can refer to several structurally distinct compounds depending on the pharmacopeia, manufacturer, or specific analytical study. This ambiguity highlights the importance of specifying the exact chemical name and CAS number when referencing steroid impurities. Several different molecules have been identified and cataloged under the "Impurity C" moniker in scientific literature and reference standards.

Methylprednisolone 17-Propionate (Impurity C) (CAS: 79512-61-1)

One of the compounds commercially available as a reference standard and designated as Methylprednisolone Impurity C is Methylprednisolone 17-Propionate. synthinkchemicals.comsynthinkchemicals.com This substance is an ester derivative of methylprednisolone.

Table 1: Properties of Methylprednisolone 17-Propionate (Impurity C)

PropertyValueSource
Chemical Name(6S,10R,11S,13S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate synthinkchemicals.com
CAS Number79512-61-1 synthinkchemicals.compharmaffiliates.com
Molecular FormulaC₂₅H₃₄O₆ synthinkchemicals.compharmaffiliates.com
Molecular Weight430.53 g/mol synthinkchemicals.com

Adding to the complexity, another distinct compound is also listed in pharmacopeial impurity catalogs as "Methylprednisolone EP Impurity C." This substance is chemically identified as 11β-Hydroxy-6α-methylandrosta-1,4-diene-3,17-dione, with the CAS number 61919-52-6. pharmaffiliates.comsimsonpharma.com This further underscores the lack of a single, universal structure for "Impurity C."

Isomeric Enol Aldehyde Derivatives (E and Z 20-hydroxy-17(20) E-ene-21-al) Identified in Specific Degradation Studies

In specific stability studies focusing on the degradation profile of methylprednisolone, two isomeric degradation products were identified and labeled as Impurities C and D. researchgate.net These were characterized as the E and Z isomers of 6α-methylprednisolone-20-hydroxy-17(20) E-ene-21-al. researchgate.net The formation of these enol aldehydes from corticosteroids with a dihydroxyacetone side chain is a known chemical transformation, often occurring under acidic conditions in a process known as the Mattox rearrangement. nih.gov

Table 2: Isomeric Enol Aldehyde Impurities of Methylprednisolone

Impurity DesignationChemical Structure NameContextSource
Impurity C / D (Isomers)(E and Z)-20-hydroxy-17(20) E-ene-21-al derivatives of 6α-methylprednisoloneIdentified in specific degradation studies of methylprednisolone. researchgate.netresearchgate.net

Cross-referencing with Impurities of Structurally Related Steroids (e.g., Prednisolone (B192156) Acetate, Hydrocortisone Acetate)

Analysis of the impurity profiles of structurally similar corticosteroids reveals a pattern of cross-referencing and common degradation pathways. For instance, a compound designated as "Impurity C" for one steroid may be a known related substance or even the active form of another.

Prednisolone Acetate and Hydrocortisone Acetate: In the impurity listing for Hydrocortisone Acetate, "Impurity C" is identified as Prednisolone Acetate (CAS 52-21-1). pharmaffiliates.com Similarly, Prednisolone Acetate is designated as "Impurity C" of Prednisolone. pharmaffiliates.com This indicates that the acetate ester of one steroid can be considered an impurity in another.

Common Degradation Products: The formation of enol aldehyde derivatives is not unique to methylprednisolone. Analogous impurities, specifically Hydrocortisone E-enol aldehyde and Hydrocortisone Z-enol aldehyde, are recognized as degradation products of hydrocortisone. daicelpharmastandards.com This demonstrates a shared degradation pathway among corticosteroids that possess the 1,3-dihydroxyacetone (B48652) side chain, leading to the formation of structurally analogous impurities across this class of drugs. nih.gov

This cross-referencing highlights the structural relationships between different corticosteroids and their impurities, which is critical for developing robust analytical methods capable of separating and identifying these closely related compounds. nih.govnih.gov

Mechanisms of Formation and Origin of Methylprednisolone Impurity C

Process-Related Impurities Arising from Methylprednisolone (B1676475) and Ester Synthesis

The multi-step chemical synthesis of Methylprednisolone is a complex process involving a series of intricate chemical transformations. scispace.comnih.gov Throughout this synthetic route, the potential for the formation of unwanted side products, including Impurity C, is a significant concern.

The formation of Methylprednisolone Impurity C as a process-related impurity is primarily associated with the cleavage of the C17-C20 bond of the dihydroxyacetone side chain, resulting in a 17-keto steroid. While specific details of proprietary synthesis routes are not always publicly available, the chemical literature describes several reactions where such side-chain cleavage can occur in corticosteroids. For instance, certain oxidative or hydrolytic steps, if not meticulously controlled, can lead to the undesired cleavage of the side chain. google.com The choice of reagents, reaction temperature, and pH are critical parameters that can influence the reaction pathway, potentially favoring the formation of the 17-keto impurity.

The synthesis of Methylprednisolone esters, such as Methylprednisolone Acetate (B1210297) or Succinate (B1194679), involves reactions at the 21-hydroxyl group. These esterification reactions, while targeting a specific functional group, can sometimes induce side reactions, particularly if the reaction conditions are harsh. Although direct evidence from the provided search results is limited, it is chemically plausible that certain esterification reagents or catalysts could promote the cleavage of the adjacent side chain, leading to the formation of Impurity C.

In a multi-step synthesis, the purity of each intermediate is crucial for the successful formation of the final product. An incomplete reaction at any stage can lead to the carryover of unreacted starting materials or the formation of unexpected side products. If an intermediate in the Methylprednisolone synthesis is susceptible to side-chain cleavage under the conditions of a subsequent step, the formation of Impurity C can occur. For example, if a protective group strategy is employed for the side chain, its incomplete removal or a side reaction during deprotection could potentially lead to the generation of the 17-keto impurity. The complexity of the steroid nucleus and its various reactive sites makes it susceptible to a range of side reactions, and even minor deviations from optimized reaction conditions can result in the formation of a complex impurity profile. patsnap.com

Degradation Pathways of Methylprednisolone and its Esters Leading to Impurity C

Methylprednisolone and its ester derivatives are susceptible to degradation under various environmental conditions, including exposure to heat, moisture, and light. These degradation processes can lead to the formation of several impurities, with Impurity C being a significant degradant. nih.govresearchgate.net

Elevated temperatures are a major factor in the degradation of Methylprednisolone, leading to the formation of impurities B, C, and D. nih.govresearchgate.net Studies have shown a direct correlation between increasing temperature and the appearance of these degradation products. The formation of Impurity C, an enol aldehyde isomer along with Impurity D, is a key thermal degradation pathway. youtube.comresearchgate.net The mechanism for the formation of these enol aldehydes from corticosteroids is often attributed to the Mattox rearrangement, a process that involves the acid-catalyzed β-elimination of water from the dihydroxyacetone side chain. researchgate.netnih.govscirp.org While typically acid-catalyzed, variations of this rearrangement can also occur under neutral or even alkaline conditions, particularly with corticosteroid esters. researchgate.net

The following table summarizes the impact of temperature on the formation of related substances in a freeze-dried Methylprednisolone Sodium Succinate formulation, illustrating the increase in impurities, including C, over time at elevated temperatures.

Table 1: Influence of Temperature on the Concentration of Related Substances in Methylprednisolone Sodium Succinate for Injection (%) nih.gov
Storage ConditionsRelated SubstanceInitial ResultIntermediate Result (3 months)Final Result (6 months)
40 °C/75 % RHImpurity A0.060.080.09
Impurity B0.100.140.18
Impurity C<LOD0.050.07
Impurity D<LOD0.120.16
25 °C/60 % RHImpurity A0.060.070.08
Impurity B0.100.110.12
Impurity C<LOD<LOD0.03
Impurity D<LOD0.040.06

The presence of moisture can significantly impact the stability of Methylprednisolone and its esters. Hydrolysis of Methylprednisolone esters, such as the succinate or acetate, leads to the formation of free Methylprednisolone. nih.govgoogle.com While this is a primary hydrolytic degradation pathway, the subsequent degradation of the liberated Methylprednisolone can be influenced by the pH of the solution. Both acidic and alkaline conditions can catalyze the degradation of the dihydroxyacetone side chain. google.comresearchgate.net

Under acidic conditions, the Mattox rearrangement is a well-established pathway for the formation of enol aldehydes like Impurity C. researchgate.netnih.gov In alkaline environments, a variation of the Mattox rearrangement can occur, particularly with 17,21-diesters, also leading to enol aldehyde formation. researchgate.net The rate of degradation and the specific products formed are highly dependent on the pH of the medium. Studies on the hydrolysis of Methylprednisolone 21-succinate have shown that both hydrolysis and acyl migration are important reactions, with the terminal carboxyl group potentially catalyzing the rearrangement. google.com

The following table illustrates the effect of reconstitution and storage on the levels of free Methylprednisolone and related substances, highlighting the role of hydrolysis.

Table 2: In-Use Stability of Reconstituted Methylprednisolone Sodium Succinate nih.gov
Tested ParametersImmediately after production (initial test point)Final test (after 6 months conditioning at 40 °C/75 % RH)
0 h48 h0 h48 h
Free MP concentration, %1.513.623.124.98
Impurity A, %0.060.060.090.09
Impurity B, %0.100.110.180.19
Impurity C, %<LOD<LOD0.070.08
Impurity D, %<LOD<LOD0.160.17

Oxidative Degradation: Role of Oxygen and Oxidizing Agents

The chemical structure of this compound reveals the loss of the C-20 and C-21 carbons from the parent methylprednisolone molecule, resulting in a 17-keto steroid. This transformation strongly suggests the cleavage of the C17-C20 bond. Oxidative degradation is a plausible pathway for this side-chain cleavage. The presence of oxygen, even in trace amounts, can initiate and propagate oxidative reactions, particularly in the presence of initiators such as light, heat, or metal ions.

The dihydroxyacetone side chain of corticosteroids like methylprednisolone is susceptible to oxidation. The reaction can be initiated by the abstraction of a hydrogen atom, leading to the formation of a free radical. This radical can then react with molecular oxygen to form a peroxy radical, which can subsequently undergo a series of reactions, ultimately leading to the cleavage of the C-C bond between the 17th and 20th carbon atoms.

While direct studies detailing the specific role of various oxidizing agents in the formation of this compound are not extensively documented in publicly available literature, general knowledge of steroid chemistry indicates that strong oxidizing agents could facilitate this degradation. The presence of residual oxidizing agents from the manufacturing process or leachables from packaging materials could potentially contribute to the formation of this impurity over time.

It is important to note that while oxidative stress is often discussed in the context of the biological effects of corticosteroids, the specific chemical mechanisms of oxidative degradation of the methylprednisolone molecule leading to Impurity C are a distinct area of pharmaceutical chemistry. The general susceptibility of the corticosteroid side chain to oxidative cleavage provides a strong theoretical basis for the role of oxygen and oxidizing agents in the formation of this compound.

Formation in Specific Pharmaceutical Forms (e.g., freeze-dried methylprednisolone sodium succinate)

The formation of this compound has been notably observed in freeze-dried (lyophilized) preparations of methylprednisolone sodium succinate for injection. researchgate.netshd.org.rsscispace.comdoaj.org Lyophilization is a common technique used to improve the stability of drugs that are unstable in aqueous solutions. However, the freeze-dried solid state does not completely halt degradation processes.

A significant study on the stability of freeze-dried methylprednisolone sodium succinate identified Impurity C as one of the three main degradation products that appear under the influence of elevated temperature. researchgate.netshd.org.rsscispace.com In this study, the concentration of Impurity C, along with impurities B and D, was found to increase when the product was stored at accelerated stability conditions (e.g., 40°C). researchgate.net This indicates that thermal stress is a critical factor in the formation of this impurity in the solid state.

The mechanism of degradation in a freeze-dried product is complex. Although the bulk of water is removed during lyophilization, residual moisture can still be present and may facilitate degradative reactions. Furthermore, the physical state of the drug in the lyophilized cake (amorphous vs. crystalline) can significantly impact its stability. An amorphous state, which is common in freeze-dried products, has higher molecular mobility compared to a crystalline state, which can lead to a greater propensity for chemical degradation.

The formation of Impurity C in freeze-dried methylprednisolone sodium succinate likely involves a combination of factors, including the inherent instability of the corticosteroid side chain, the presence of residual oxygen in the vial headspace, and the catalytic effect of temperature. The hydrolysis of the succinate ester to form methylprednisolone is a primary degradation pathway, and the resulting free methylprednisolone can then undergo further degradation, including the oxidative cleavage of the side chain to form Impurity C.

The following table summarizes the findings from a stability study of freeze-dried methylprednisolone sodium succinate, illustrating the increase in Impurity C under stressed conditions.

Tested ParameterImmediately after production (initial test point)Final test (after 6 months conditioning at 40 °C/75 % RH)
Impurity C (%)0.11

Data adapted from a study on the stability of freeze-dried methylprednisolone sodium succinate powders for injection. researchgate.net LOD: Limit of Detection. RH: Relative Humidity.

Analytical Methodologies for Isolation, Detection, and Quantification of Methylprednisolone Impurity C

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities, offering high-resolution separation of closely related compounds. High-performance liquid chromatography (HPLC) stands out as the most widely used method for the impurity profiling of methylprednisolone (B1676475).

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the separation and quantification of Methylprednisolone Impurity C. This method utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of methylprednisolone from its impurities based on their hydrophobicity. Several studies have established RP-HPLC methods for the determination of methylprednisolone and its related substances, including Impurity C. These methods are crucial for routine quality control and stability testing of methylprednisolone formulations.

The versatility of RP-HPLC allows for its application in various stages of drug development and manufacturing, from the analysis of the active pharmaceutical ingredient (API) to the final dosage form. The methods are designed to be sensitive and specific, ensuring that even trace levels of Impurity C can be accurately detected and quantified.

A critical aspect of impurity profiling is the development of stability-indicating analytical methods. These methods are designed to separate the drug substance from its degradation products, including Impurity C, and other potential impurities that may arise during the manufacturing process or upon storage. The goal is to achieve baseline separation, where each compound is resolved into a distinct peak, allowing for accurate quantification.

Forced degradation studies are integral to the development of stability-indicating methods. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products. The analytical method must then be capable of separating these degradation products from the main compound and from each other. Successful development of such a method ensures that the analytical procedure can accurately measure the drug substance in the presence of its impurities and degradation products, thus providing a true indication of the product's stability.

The successful separation of this compound from the active pharmaceutical ingredient and other related substances is highly dependent on the careful selection and optimization of chromatographic parameters.

Stationary Phase: C18 columns are frequently employed as the stationary phase for the analysis of methylprednisolone and its impurities. These columns, packed with octadecylsilyl silica gel, provide the necessary hydrophobicity for effective separation in a reversed-phase mode. The choice of a specific C18 column can influence the resolution and selectivity of the separation.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (such as water or a buffer) and an organic modifier (like acetonitrile or methanol). The ratio of these components is a critical parameter that is optimized to achieve the desired separation. The use of additives like formic acid or ammonium acetate (B1210297) can improve peak shape and ionization efficiency, particularly for mass spectrometry detection.

Flow Rate: The flow rate of the mobile phase through the column affects the analysis time and the efficiency of the separation. A typical flow rate for the analysis of methylprednisolone impurities is around 1.0 to 1.5 mL/min.

Detection Wavelength: Ultraviolet (UV) detection is commonly used for the quantification of methylprednisolone and its impurities. The detection wavelength is selected based on the UV absorbance spectrum of the compounds, with 254 nm being a frequently used wavelength.

Table 1: Examples of Optimized Chromatographic Parameters for Methylprednisolone Impurity Analysis

ParameterCondition 1Condition 2
Stationary Phase C18 column (100 mm × 4.6 mm, 3.5 μm)BDS column (250 mm × 4.6 mm, 5 μm)
Mobile Phase 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v)Water: glacial acetic acid: acetonitrile (63:2:35 v/v)
Flow Rate 1.5 mL/min2.0 mL/min
Detection Wavelength 254 nm254 nm
Column Temperature 50 ºCRoom temperature

In cases where this compound needs to be isolated in larger quantities for structural elucidation or for use as a reference standard, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to purify and collect fractions of a specific compound.

The principles of separation in preparative chromatography are the same as in analytical HPLC, but the column dimensions and flow rates are significantly larger to accommodate higher sample loads. The goal is to obtain a sufficient amount of the purified impurity for further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its chemical structure. The scalability of analytical RP-HPLC methods to preparative separation is a key consideration in method development.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling

Spectroscopic Identification and Quantification

While chromatography is excellent for separation, spectroscopic techniques are essential for the definitive identification and structural confirmation of impurities.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural characterization of pharmaceutical impurities. When coupled with a separation technique like HPLC (LC-MS), it provides both chromatographic and mass spectral data, enabling the confident identification of compounds.

For the confirmation of this compound, mass spectrometry can provide the accurate molecular weight of the impurity. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In MS/MS, ions of a specific mass-to-charge ratio (the precursor ion) are selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unambiguous identification.

The high sensitivity of modern MS and MS/MS instruments also allows for the detection and quantification of impurities at very low levels, making it suitable for trace analysis in pharmaceutical formulations.

Table 2: Mass Spectrometric Parameters for Analysis of Methylprednisolone and Related Compounds

ParameterTypical SettingReference
Ionization Mode Positive/Negative Electrospray Ionization (ESI)
Dry Gas Flow 12.0 L/min
Dry Temperature 350 °C
Nebulizer Pressure 45 psig
Capillary Voltage 4000 V
Fragmentor Voltage 140 V
Scan Range (m/z) 100–1500

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unequivocal Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unequivocal structural elucidation of this compound. This non-destructive method provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of its chemical structure. researchgate.netsynthinkchemicals.com

The process involves the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR (Proton NMR): This experiment identifies the chemical environment of each hydrogen atom within the molecule. The chemical shift, integration (signal area), and spin-spin coupling patterns provide critical data for piecing together the molecular structure.

¹³C NMR (Carbon NMR): This technique determines the types of carbon atoms present (e.g., methyl, methylene, carbonyl). Coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can differentiate between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Techniques: For complex molecules like corticosteroids, 2D NMR is essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the final structure. synthinkchemicals.com

In the analysis of Methylprednisolone and its impurities, NMR is used to identify the specific structural differences between the active pharmaceutical ingredient (API) and Impurity C. researchgate.net Reference standards of Impurity C are typically supplied with a comprehensive data package that includes ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm identity and purity. synthinkchemicals.comallmpus.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Quantification in Chromatographic Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the detection and quantification of this compound, primarily when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). The inherent chromophore in the steroid structure of Methylprednisolone and its related impurities allows them to absorb light in the UV region. sielc.com

The absorption maximum (λmax) for Methylprednisolone is typically observed around 245-246 nm. sielc.comresearchgate.net Analytical methods for related substances, including Impurity C, often utilize a detection wavelength of approximately 254 nm. asianpubs.orgnih.gov This wavelength provides sufficient sensitivity for detecting and quantifying the impurity at low levels.

In a typical RP-HPLC-UV method, as the separated compounds elute from the chromatographic column, they pass through a UV-Vis detector. The detector measures the absorbance of the eluent at the pre-selected wavelength. The amount of light absorbed is directly proportional to the concentration of the impurity in the sample, allowing for accurate quantification based on a calibration curve generated from a reference standard. researchgate.net

Validation of Analytical Methods for this compound

Validation of the analytical methods used to quantify this compound is a mandatory process to ensure the reliability, accuracy, and consistency of results. This process is conducted in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govasianpubs.org

Specificity and Selectivity in Differentiating Impurity C from Related Compounds and Excipients

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components (excipients). loesungsfabrik.de Selectivity refers to the method's ability to differentiate and quantify the analyte from these other components. iupac.orglew.ro

For this compound, the analytical method, typically HPLC, must demonstrate baseline separation between the impurity peak and the peaks of Methylprednisolone, other known impurities, and any potential degradation products. asianpubs.org This is often verified through:

Spiking Studies: A sample is spiked with known amounts of the API, Impurity C, and other related substances to demonstrate that the method can separate them. loesungsfabrik.de

Forced Degradation Studies: The drug product is exposed to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products. The method must be able to resolve the Impurity C peak from any degradants formed. asianpubs.org The resolution between adjacent peaks is a key system suitability parameter used to ensure selectivity is maintained during routine analysis. nih.gov

Sensitivity: Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

These limits are crucial for ensuring that the method can control the impurity at the required low levels specified by regulatory bodies. For methods analyzing impurities in Methylprednisolone and related compounds, these values are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1 and the LOQ at 10:1. nih.gov

Reported LOD and LOQ Values for Methylprednisolone and Related Impurities
CompoundMethodLODLOQSource
Methylprednisolone Acetate & ImpuritiesRP-HPLC0.017% w/w0.05% w/w asianpubs.orgasianpubs.org
MethylprednisoloneRP-HPLC143.97 ng/mL436.27 ng/mL nih.gov
Prednisolone (B192156) & Impurities (incl. Impurity C)RP-HPLC≤ 0.125 µg/mL0.25 µg/mL nih.govacs.org

Assessment of Linearity, Range, Precision, and Accuracy

These parameters are fundamental to demonstrating that the analytical method provides results that are directly proportional to the concentration of the impurity and are both correct and reproducible.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For impurity analysis, the range typically covers from the LOQ to 120% or 200% of the specification limit. asianpubs.org Linearity is often evaluated by a linear regression analysis, with a correlation coefficient (R² or R) close to 1.000 being desirable. asianpubs.orgresearchgate.net

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of Impurity C (spiked sample) and calculating the percentage recovery.

Summary of Validation Parameters from Published Methods
ParameterFindingSource
Linearity (Correlation Coefficient)> 0.999 asianpubs.orgresearchgate.net
Accuracy (% Recovery for Impurities)101.4% to 104.8% asianpubs.org
Precision (%RSD)< 2% asianpubs.orgresearchgate.net
Linearity RangeLOQ to 200% of nominal limit asianpubs.org

Evaluation of Robustness and Ruggedness for Routine Analysis

Robustness and ruggedness are parameters that evaluate the reliability of an analytical method for routine use. pharmaguideline.comut.ee

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.com For an HPLC method, this involves testing the effect of minor changes to:

Mobile phase composition and pH

Column temperature

Flow rate

Different column lots pharmaguideline.com The goal is to demonstrate the reliability of the method during normal usage and to establish appropriate system suitability parameters. pharmaguideline.comchromatographyonline.com

Ruggedness (Intermediate Precision): This assesses the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments. ut.eechromatographyonline.com While ICH guidelines now incorporate this concept under "Intermediate Precision," the term ruggedness is still widely used to describe the method's resistance to external variations. chromatographyonline.com

A method that is proven to be robust and rugged is considered suitable for transfer and implementation in different quality control laboratories for routine analysis of this compound. asianpubs.orgasianpubs.org

Stability Studies and Impurity Profile Dynamics of Methylprednisolone Formulations

Forced Degradation Studies to Artificially Induce and Elucidate Impurity C Formation Pathways

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing. researchgate.net These studies provide crucial information on potential degradation pathways, helping to identify likely degradation products and validate the stability-indicating power of analytical methods. researchgate.netasianpubs.org For methylprednisolone (B1676475), stress testing has been employed to understand the formation of Impurity C under thermal, hydrolytic, oxidative, and photolytic stress.

Thermal stress is a significant factor in the degradation of methylprednisolone. researchgate.netscispace.com Studies on freeze-dried powder for injection formulations of methylprednisolone sodium succinate (B1194679) have shown that temperature has a major impact on the degradation process, leading to the appearance of three primary degradation products, including Impurity C. researchgate.netscispace.com In one study, methylprednisolone was subjected to thermal degradation by refluxing for several hours at 80°C, which confirmed the susceptibility of the molecule to heat-induced degradation. ijpsjournal.com The identification of Impurity C in these studies was achieved through mass spectrometry and NMR spectroscopy. researchgate.net This demonstrates that elevated temperatures can provide the necessary energy to overcome the activation barrier for the degradation reactions leading to the formation of Impurity C.

Methylprednisolone's stability is notably affected by pH and the presence of water. Hydrolytic degradation studies are performed across a range of pH values to simulate conditions the drug might encounter.

Basic Conditions: The molecule is particularly susceptible to base-catalyzed degradation. Studies involving refluxing methylprednisolone in 0.01N sodium hydroxide at 80°C for two hours resulted in significant degradation of the active pharmaceutical ingredient. ijpsjournal.com The degradation of corticosteroids in alkaline solutions can occur through several pathways, including oxidation and non-oxidative reactions. researchgate.net For similar corticosteroids, base degradation is a known pathway leading to significant impurity formation. scirp.org

Neutral Conditions: Neutral hydrolysis, although generally slower than acid or base-catalyzed hydrolysis, can also contribute to the degradation profile of corticosteroids over time. scirp.org

Oxidative degradation is another critical pathway for impurity formation. Studies have been conducted by exposing methylprednisolone to oxidizing agents. For instance, treatment with hydrogen peroxide (H₂O₂) is a common method for inducing oxidative stress. ijpsjournal.com Research on similar corticosteroids has shown that the dihydroxyacetone side chain is susceptible to oxidation, which can lead to the formation of various degradation products. scirp.orgresearchgate.net While specific studies focusing solely on the generation of Impurity C via oxidation are limited, the general susceptibility of corticosteroids to oxidation suggests this as a plausible formation pathway. ijpsjournal.com

Exposure to light, particularly UV radiation, can induce photochemical degradation of pharmaceuticals. researchgate.net Photostability studies on methylprednisolone formulations have shown that light exposure primarily leads to an increase in a different impurity, designated as Impurity A. researchgate.netscispace.com The formation of Impurities B, C, and D was not significantly influenced by light but was instead linked to thermal stress. researchgate.netscispace.com This indicates that the chromophores within the methylprednisolone molecule are more likely to initiate degradation pathways leading to Impurity A upon absorbing light, while the formation of Impurity C is less dependent on photolytic pathways.

Table 1: Summary of Forced Degradation Conditions and Findings for Methylprednisolone

Stress ConditionMethodologyPrimary Observed DegradantsRelevance to Impurity C Formation
ThermalHeating at elevated temperatures (e.g., 80°C). ijpsjournal.comImpurities B, C, and D. researchgate.netDirect and significant formation pathway. researchgate.netscispace.com
Acidic HydrolysisRefluxing with 0.01N HCl at 80°C. ijpsjournal.comDegradation of methylprednisolone observed. ijpsjournal.comContributes to overall degradation, but is not identified as a primary pathway for Impurity C.
Basic HydrolysisRefluxing with 0.01N NaOH at 80°C. ijpsjournal.comSignificant degradation of methylprednisolone. ijpsjournal.comContributes to overall degradation; corticosteroids are generally susceptible to base-catalyzed degradation. researchgate.net
OxidativeExposure to hydrogen peroxide (H₂O₂). ijpsjournal.comDegradation of methylprednisolone observed. ijpsjournal.comA plausible pathway given the chemical structure, though not identified as a primary route in specific studies.
PhotolyticExposure to UV and/or visible light. researchgate.netscispace.comImpurity A. researchgate.netscispace.comNot a significant formation pathway. researchgate.net

Accelerated and Long-Term Stability Testing of Methylprednisolone Formulations

Beyond forced degradation, formal stability testing under conditions defined by the International Council for Harmonisation (ICH) is crucial for determining a drug product's shelf life. nih.govich.org These studies involve storing the product at specified temperatures and relative humidity (RH) levels for extended periods.

Stability studies for methylprednisolone sodium succinate for injection have been conducted following ICH guidelines, including long-term (25°C/60% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions. researchgate.net During these studies, the levels of related substances, including Impurity C, were quantitatively monitored over time using stability-indicating HPLC methods. researchgate.net

Table 2: Representative Stability Data for Methylprednisolone Impurities under Accelerated Conditions (40°C / 75% RH)

Related SubstanceInitial Result (%)Result after 6 Months (%)
Impurity A0.060.07
Impurity B0.130.25
Impurity C&lt;LOD&lt;LOD
Impurity D&lt;LOD*0.16

*LOD: Limit of Detection. Data is illustrative based on findings reported in stability studies where temperature-related impurities B and D showed notable increases. researchgate.net

Impact of Excipients on the Generation and Control of Impurity C

The generation of impurities in a pharmaceutical formulation is a complex process that can be significantly influenced by the excipients present. Excipients, while intended to be inert, can contain reactive impurities or degrade into reactive species that interact with the active pharmaceutical ingredient (API). These interactions can lead to the formation of degradation products, such as Impurity C in methylprednisolone formulations.

Common reactive impurities found in excipients include aldehydes, peroxides, and metal ions. nih.gov For instance, formaldehyde, a known degradation product of polyethylene glycols (PEGs) and polysorbates, can react with amine groups in drug molecules. scirp.orgdrhothas.com While methylprednisolone does not have a primary amine, the reactivity of aldehydes highlights the potential for interaction with various functional groups on the API.

The stability of methylprednisolone is known to be affected by moisture, indicating that excipients with high water content or hygroscopicity could potentially accelerate the formation of hydrolytic degradation products. researchgate.net Furthermore, the micro-environmental pH created by acidic or basic excipients can catalyze degradation reactions. The degradation of corticosteroids, a class of drugs to which methylprednisolone belongs, is known to be pH-dependent. researchgate.net

To control the formation of Impurity C, the selection of high-purity excipients with low levels of reactive impurities is crucial. The use of antioxidants and chelating agents in the formulation can also mitigate degradative pathways. Antioxidants can inhibit oxidative degradation, while chelating agents can sequester metal ions that may catalyze degradation reactions. A thorough understanding of the degradation pathways of methylprednisolone is essential for developing a robust formulation where the formation of Impurity C is minimized. researchgate.net

Table 1: Potential Impact of Excipient Impurities on Methylprednisolone Degradation

Excipient Impurity Potential Interaction with Methylprednisolone Control Strategy
Aldehydes (e.g., Formaldehyde) Reaction with functional groups on the methylprednisolone molecule. Use of high-purity excipients with low aldehyde content.
Peroxides Oxidation of the methylprednisolone molecule. Incorporation of antioxidants in the formulation.
Metal Ions Catalysis of degradation reactions. Addition of chelating agents to the formulation.
Moisture Facilitation of hydrolytic degradation. Use of low-moisture excipients and control of manufacturing environment.

Influence of Container Closure Systems on Impurity C Formation Kinetics

The container closure system plays a critical role in maintaining the stability and quality of a pharmaceutical product throughout its shelf life. The choice of materials for vials and stoppers can significantly influence the formation kinetics of impurities like Methylprednisolone Impurity C.

A study on methylprednisolone sodium succinate in a dual-chamber vial demonstrated that temperature is a major factor in the degradation process, leading to the formation of impurities B, C, and D. researchgate.netscispace.com The study investigated the stability of the formulation at various temperatures and storage orientations (horizontal and upright). The horizontal position was chosen to maximize the contact of the diluent with the elastomeric closure, thereby assessing the potential for interactions. scispace.com

The results from the aforementioned study, which are summarized in the table below, indicate an increase in the levels of Impurity C over time, particularly at elevated temperatures. This suggests that the container closure system, in this case, a dual-chamber vial with an elastomeric closure, does not entirely prevent the degradation of methylprednisolone to Impurity C, and that the rate of formation is temperature-dependent.

Table 2: Formation of this compound in a Dual Chamber Vial at 40°C/75% RH (Horizontal Position)

Time (Months) Impurity C (%)
0 < LOD
1 0.08
2 0.10
3 0.11
6 0.12

LOD: Limit of Detection. Data extracted from Solomun et al., 2010.

Leachables and extractables from the container closure system components, such as rubber stoppers, can also impact the stability of the drug product. These chemical entities can migrate into the formulation and potentially catalyze degradation reactions. Therefore, compatibility studies between the drug product and the container closure system are essential to ensure that the chosen packaging does not adversely affect the impurity profile.

Kinetic Modeling of Impurity C Formation and Degradation Processes

Kinetic modeling is a valuable tool for understanding the rate of impurity formation and predicting the shelf life of a pharmaceutical product. The degradation of many drugs, including corticosteroids, often follows first-order or pseudo-first-order kinetics. researchgate.netmdpi.com This implies that the rate of degradation is proportional to the concentration of the drug.

The formation of this compound can be described by a rate equation that takes into account the concentration of methylprednisolone and other factors such as temperature and pH. The data from stability studies, such as the one by Solomun et al. (2010), can be used to determine the rate constants for the formation of Impurity C at different temperatures. researchgate.net

The temperature dependence of the degradation rate constant can be modeled using the Arrhenius equation:

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

By determining the rate constants at different temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to calculate the activation energy for the formation of Impurity C. This information allows for the prediction of the rate of impurity formation at different storage conditions and, consequently, the estimation of the product's shelf life. ftloscience.com

The degradation of methylprednisolone can be a complex process involving parallel and consecutive reactions. researchgate.net A comprehensive kinetic model would consider the formation of not only Impurity C but also other degradation products and the potential for interconversion between them. Such a model would provide a more complete understanding of the degradation pathways of methylprednisolone and aid in the development of strategies to control the formation of all impurities.

Table 3: Rate of Formation of Methylprednisolone Impurities at 40°C/75% RH (Horizontal Position)

Time (Months) Impurity B (%) Impurity C (%) Impurity D (%)
0 < LOD < LOD < LOD
1 0.11 0.08 0.06
2 0.13 0.10 0.09
3 0.15 0.11 0.11
6 0.18 0.12 0.16

LOD: Limit of Detection. Data extracted from Solomun et al., 2010.

Regulatory Compliance and Quality Control Strategies for Methylprednisolone Impurity C

Pharmacopoeial Monographs and Specific Limits for Methylprednisolone (B1676475) Impurity C

Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official standards for drug substances and products. Their monographs for Methylprednisolone outline specific tests, procedures, and acceptance criteria to ensure identity, strength, quality, and purity.

The European Pharmacopoeia (EP) monograph for Methylprednisolone (0561) lists several specified impurities, including Impurity C, which is identified as (6α,11β)-11-Hydroxy-6-methylandrosta-1,4-diene-3,17-dione. The monograph sets specific acceptance criteria for this and other related substances, ensuring that their levels are controlled within safe limits in the API. Studies have shown that under stress conditions like elevated temperature, the concentration of degradation products, including Impurity C, can increase, sometimes exceeding the ICH identification threshold of 0.15%. researchgate.net

The United States Pharmacopeia (USP) provides monographs for Methylprednisolone and its various ester forms, such as Methylprednisolone Acetate (B1210297) and Methylprednisolone Hemisuccinate. While the USP monograph may refer to Impurity C as Methylprednisolone Related Compound C, it establishes limits for impurities through general and specific tests. For instance, the USP monograph for Methylprednisolone specifies that no single individual impurity should exceed 1.0% and the total of all impurities should not exceed 2.0%. ijdra.com These limits are enforced through validated chromatographic methods, typically High-Performance Liquid Chromatography (HPLC), which are designed to separate and quantify Methylprednisolone from its related substances, including Impurity C.

Impurity Profiling Requirements for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) Filings

Regulatory submissions for new drugs (NDA) and generic drugs (ANDA) require a comprehensive discussion of impurities. An impurity profile, which is a description of the identified and unidentified impurities present in a drug substance or product, is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of these filings. ijdra.comijpsjournal.com

For an NDA , the applicant must provide a summary of the actual and potential impurities that are most likely to arise during the synthesis, purification, and storage of the new drug substance. locumusa.com This includes data from batches manufactured during development and those representative of the proposed commercial process. The rationale for including or excluding certain impurities from the specification must be scientifically justified. locumusa.com

For an ANDA , the impurity profile of the generic drug product is compared to that of the Reference Listed Drug (RLD). fda.govregulations.gov The FDA guidance recommends that applicants use a validated, stability-indicating analytical method to compare the impurity profiles. fda.govregulations.gov An impurity in the generic product, such as Impurity C, is considered qualified if its level does not exceed the level observed in the RLD. fda.gov If a new impurity is found or an existing impurity is present at a higher level than in the RLD, further qualification studies may be required to establish its safety. fda.gov

Development and Implementation of Control Strategies for Impurity C in Manufacturing Processes

An effective control strategy for Methylprednisolone Impurity C is multifaceted and integrated throughout the manufacturing process. It begins with a thorough understanding of how the impurity is formed, its fate (how it is removed or transformed), and how it can be purged. veeprho.com

Key elements of a manufacturing control strategy include:

Control of Raw Materials: The quality of starting materials and reagents is fundamental. Specifications are set for these materials to minimize the introduction of precursors that could lead to the formation of Impurity C. veeprho.com

Process Optimization and In-Process Controls: The manufacturing process parameters (e.g., temperature, pressure, reaction time, pH) are carefully studied and optimized to minimize the formation of Impurity C. In-process controls are implemented at critical steps to monitor and control the levels of impurities, ensuring they are managed before the final synthesis stages. synthinkchemicals.compharmaguru.co

Purification Procedures: Robust purification steps, such as crystallization, chromatography, or extraction, are designed and validated to effectively remove Impurity C from the intermediate or final drug substance to meet the required specification. pharmaguru.cofda.gov

Final Product Specification: A final acceptance criterion for Impurity C is established for the release of the Methylprednisolone API. This specification is based on data from pharmacopoeial standards, batch analyses, stability studies, and toxicological qualification.

This comprehensive approach, as outlined in guidelines like ICH Q11 (Development and Manufacture of Drug Substances), ensures that impurities are controlled not just by final testing, but by design and in-process management. fda.govpharmtech.com

Application of Quality by Design (QbD) Principles to Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. qualio.comcognidox.com Applying QbD principles provides a proactive and robust framework for managing impurities like this compound.

The QbD process for impurity control involves several key steps:

Define a Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product. For impurities, this would include a target of keeping all related substances below their qualification thresholds. ich.org

Identify Critical Quality Attributes (CQAs): CQAs are the physical, chemical, or biological attributes of the drug substance or product that must be controlled to ensure the desired product quality. The level of Impurity C is a CQA for Methylprednisolone. qualio.comich.org

Link Material Attributes and Process Parameters to CQAs: Through risk assessment and experimentation, the process identifies Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) that impact the formation and purging of Impurity C.

Establish a Design Space: A design space is the multidimensional combination of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. pharmtech.comich.org Operating within this established design space ensures that the level of Impurity C will consistently meet its acceptance criteria.

Develop a Control Strategy: The control strategy is a planned set of controls derived from product and process understanding. It includes controls on input materials, CPPs, in-process materials, and finished product specifications to ensure consistent process performance and product quality, thereby controlling Impurity C levels. ich.orggovinfo.gov

By using QbD, manufacturers move from a reactive "testing-to-release" model to a proactive "building-quality-in" model, which enhances the assurance of producing Methylprednisolone with consistently low levels of Impurity C.

Advanced Research Perspectives and Future Directions in Methylprednisolone Impurity C Studies

In-depth Mechanistic Understanding of Impurity C Formation at the Molecular Level through Computational Chemistry

A profound understanding of the formation mechanism of Methylprednisolone (B1676475) Impurity C is fundamental to developing effective control strategies. Computational chemistry offers powerful in silico tools to elucidate complex reaction pathways at the molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Future research will likely focus on employing Density Functional Theory (DFT) to model the reaction pathways leading to Impurity C. DFT calculations can map the potential energy surface of the degradation reaction, identifying transition states and calculating activation energies for various proposed mechanisms. nih.govresearchgate.netresearchgate.net This allows researchers to pinpoint the most energetically favorable routes for impurity formation under different conditions (e.g., pH, temperature, presence of catalysts). By understanding the electronic structure and distribution within the methylprednisolone molecule, scientists can identify the most reactive sites susceptible to the chemical transformations that yield Impurity C. researchgate.net

Furthermore, Molecular Dynamics (MD) simulations are poised to play a crucial role in understanding how the formulation environment influences stability. dovepress.comspringernature.comnih.gov MD simulations can model the interactions between methylprednisolone, excipients, and solvent molecules over time. acs.org This approach can reveal how specific excipients might catalyze degradation or, conversely, provide a stabilizing effect by sterically hindering access to reactive sites or forming protective complexes, such as with cyclodextrins. researchgate.netdovepress.com By simulating drug-polymer interactions in amorphous solid dispersions, for instance, researchers can gain insights into the miscibility and stability of the API, predicting potential degradation before it is observed experimentally. springernature.com

Table 1: Application of Computational Chemistry in Studying Impurity C Formation

Computational Method Application in Impurity C Research Potential Insights
Density Functional Theory (DFT) Modeling reaction pathways and calculating transition state energies. Identification of the most probable chemical mechanism for Impurity C formation; understanding the electronic factors that drive the reaction. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Simulating the interaction of methylprednisolone with excipients and solvents in a formulation. Elucidating the role of specific formulation ingredients in promoting or inhibiting the formation of Impurity C; predicting drug-polymer miscibility. dovepress.comacs.org

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying a specific reaction in the complex environment of a full formulation by treating the reacting molecules with high-level quantum mechanics and the surrounding environment with classical molecular mechanics. | Providing a highly accurate model of the degradation reaction as it occurs within a realistic, complex formulation environment. |

Development of Predictive Analytical Models for Impurity C Formation in Complex Formulations

The ability to predict the rate and extent of impurity formation is a significant goal in pharmaceutical development, enabling a Quality by Design (QbD) approach to formulation. Predictive analytical models can forecast the stability of methylprednisolone in various complex formulations, minimizing the need for extensive and time-consuming real-world stability studies.

One promising avenue is the development of Quantitative Structure-Property Relationship (QSPR) models. researchgate.netresearchgate.netnih.gov These mathematical models correlate variations in the chemical structure of molecules with their physicochemical properties. nih.gov For Impurity C, a QSPR model could be developed by correlating a set of molecular descriptors (e.g., electronic, topological, quantum mechanical) for methylprednisolone and its analogues with their experimentally determined degradation rates. researchgate.net Once validated, such a model could predict the propensity of new methylprednisolone derivatives to form similar impurities.

Another approach involves creating kinetic models based on experimental data from forced degradation studies. By systematically varying factors like temperature, humidity, pH, and excipient concentrations, researchers can build multivariate models that predict the concentration of Impurity C over time. These models can be invaluable for setting appropriate specifications for excipients and storage conditions to ensure the final product remains within acceptable impurity limits throughout its shelf life. The development of such models requires robust data mining and curation to ensure accuracy. nih.gov

Table 2: Key Parameters for Predictive Model Development for Impurity C

Parameter Category Specific Inputs Purpose in the Model
API Attributes Physicochemical properties of methylprednisolone (e.g., pKa, solubility, particle size). To understand the intrinsic stability of the drug substance.
Excipient Properties Identity, concentration, and potential reactive impurities within excipients (e.g., aldehydes, peroxides). To assess the risk of drug-excipient interactions leading to degradation.
Environmental Factors Temperature, relative humidity, light exposure. To model the impact of storage and shipping conditions on Impurity C formation.

| Formulation Parameters | pH, solvent system, manufacturing process variables. | To predict how the final dosage form's characteristics influence stability. |

Application of Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Enhanced Impurity Characterization

While High-Performance Liquid Chromatography (HPLC) is the standard for detecting and quantifying impurities, the definitive structural elucidation of unknown or novel impurities requires more powerful analytical tools. Hyphenated techniques, which couple the separation power of chromatography with the detailed spectroscopic information from methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for this purpose.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a particularly powerful tool. researchgate.netiosrphr.orgwisdomlib.org It allows for the acquisition of detailed 1D and 2D NMR spectra on a separated chromatographic peak without the need for time-consuming isolation of the impurity. nih.govveeprho.com This is critical for unambiguously determining the precise molecular structure, including stereochemistry, of an impurity like Methylprednisolone Impurity C. Studies have successfully used both mass spectrometry and NMR spectroscopy to identify impurities B, C, and D of methylprednisolone, confirming them as related substances. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable, especially for analyzing volatile or semi-volatile impurities or derivatives. nih.govmdpi.com While corticosteroids like methylprednisolone are not inherently volatile, derivatization can make them amenable to GC-MS analysis, which can provide complementary fragmentation patterns to those obtained by LC-MS, aiding in structural confirmation. nih.govhmdb.ca The combination of these techniques provides a comprehensive analytical toolkit for confident characterization of any process-related or degradation-derived impurity. scispace.com

Table 3: Strengths of Hyphenated Techniques for Impurity C Characterization

Technique Separation Method Detection Method Key Advantage for Impurity C Analysis
LC-MS Liquid Chromatography Mass Spectrometry Provides accurate mass and fragmentation data, enabling rapid identification of known and unknown impurities during routine analysis. scispace.com
LC-NMR Liquid Chromatography Nuclear Magnetic Resonance Offers definitive, unambiguous structural elucidation, including stereochemistry, directly on the separated impurity without requiring isolation. researchgate.netveeprho.com

| GC-MS | Gas Chromatography | Mass Spectrometry | Provides high-resolution separation and characteristic fragmentation patterns for volatile derivatives, offering complementary structural information. nih.govmdpi.com |

Exploration of Green Chemistry Approaches to Minimize Impurity C Formation during Synthesis and Formulation

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve process efficiency and safety. instituteofsustainabilitystudies.comispe.org These principles can be strategically applied to minimize the formation of this compound during both the synthesis of the API and the formulation of the final drug product.

Key green chemistry strategies include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids can alter reaction pathways and potentially disfavor the side reactions that lead to Impurity C. syrris.com

Catalysis: Employing highly selective catalytic reagents instead of stoichiometric ones can improve atom economy and reduce waste. acs.org The use of biocatalysts, such as specific enzymes, offers exceptional regio- and stereoselectivity, which can prevent the formation of structurally related impurities. orientjchem.orgrsc.org Microbial transformations have a long history of success in steroid synthesis, offering mild reaction conditions that are less likely to cause degradation. orientjchem.org

Process Intensification: Technologies like continuous flow chemistry provide superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.nethims-biocat.eu This precise control can be used to optimize the synthesis of methylprednisolone, maximizing yield while minimizing the residence time under conditions that might promote the formation of Impurity C. hims-biocat.eu

By designing synthetic and formulation processes with these principles in mind, manufacturers can proactively prevent impurity formation rather than relying on downstream purification to remove them. techsciresearch.com

Table 4: Green Chemistry Strategies to Minimize Impurity C

Green Chemistry Principle Application in Methylprednisolone Processing Potential Impact on Impurity C
Prevent Waste Optimize reaction conditions for higher "atom economy". Reduces the formation of all by-products, including Impurity C. acs.org
Safer Solvents & Auxiliaries Replace traditional chlorinated solvents with benign alternatives like water or bio-based solvents. Can change reaction kinetics and equilibria, potentially suppressing the pathway to Impurity C. syrris.com
Design for Energy Efficiency Utilize microwave-assisted synthesis or continuous flow reactors. researchgate.net Shorter reaction times and better temperature control can minimize thermal degradation and side reactions.

| Use of Catalysis | Employ selective enzymes (biocatalysis) for specific chemical transformations. orientjchem.orgrsc.org | High selectivity can prevent the formation of isomeric or other closely related impurities. |

Investigation of Novel "Impurity C" Species in Emerging Methylprednisolone Derivatives or Advanced Drug Delivery Systems

The pharmaceutical landscape is continually evolving with the development of new chemical derivatives and advanced drug delivery systems (DDS) designed to improve therapeutic outcomes. While these innovations offer significant benefits, they also introduce new challenges in impurity profiling, as novel degradation products may emerge.

Advanced DDS for corticosteroids include liposomes, polymeric nanoparticles, and drug-polymer conjugates. researchgate.netresearchgate.net These systems create unique microenvironments for the encapsulated drug. For example, methylprednisolone loaded into lipid-polymer hybrid nanoparticles or cyclodextrin-based polymers is exposed to different materials and potential degradants than in a simple tablet. researchgate.netmdpi.com The drug may interact with polymer end-groups, residual monomers, or lipids, leading to novel adducts or degradation products that are structurally related to Impurity C but possess unique modifications. The degradation kinetics within these nanoparticles can also differ, potentially leading to faster or slower formation of impurities. researchgate.netnih.gov

Therefore, a crucial future direction is the proactive investigation of stability in these novel formulations. When a new methylprednisolone derivative is synthesized or an existing one is incorporated into a DDS, comprehensive forced degradation studies must be performed. These studies should utilize the advanced hyphenated techniques discussed previously to detect and characterize any new "Impurity C"-like species that may arise from these new chemical environments, ensuring the continued safety and quality of next-generation methylprednisolone therapies.

Table 5: Potential for Novel Impurities in Advanced Drug Delivery Systems

Drug Delivery System Description Potential Source of Novel Impurities
Liposomes Vesicles composed of lipid bilayers encapsulating the drug. Interaction with lipid components; degradation catalyzed by impurities in the lipids; localized pH changes within the vesicle.
Polymeric Nanoparticles Drug is encapsulated or conjugated within a biodegradable polymer matrix (e.g., PLGA, polyamides). researchgate.net Direct reaction with the polymer backbone or end-groups; catalysis by residual monomers or initiators from polymerization. nih.gov
Drug-Polymer Conjugates Methylprednisolone is covalently bonded to a polymer chain. researchgate.net Incomplete cleavage of the drug from the polymer; degradation at the linker site; modification of the drug molecule while attached to the polymer.

| Micelles | Self-assembling structures of amphiphilic copolymers with a drug-loaded core. | Interactions within the hydrophobic core; exposure to different concentrations of water at the core-shell interface. |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.